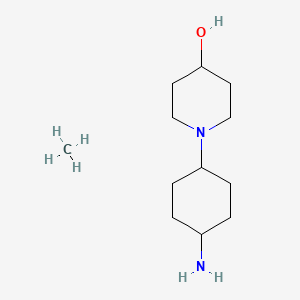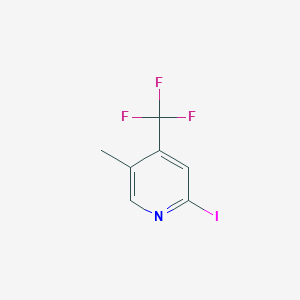
2-Iodo-5-methyl-4-(trifluoromethyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Iodo-5-methyl-4-(trifluoromethyl)pyridine is a heterocyclic organic compound with the molecular formula C7H5F3IN. This compound is part of the pyridine family, characterized by a six-membered ring containing one nitrogen atom. The presence of iodine, methyl, and trifluoromethyl groups makes it a valuable intermediate in various chemical syntheses, particularly in pharmaceuticals and agrochemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-5-methyl-4-(trifluoromethyl)pyridine typically involves halogenation and functional group transformations. One common method is the iodination of 5-methyl-4-(trifluoromethyl)pyridine using iodine and a suitable oxidizing agent like nitric acid or hydrogen peroxide. The reaction is usually carried out in an organic solvent such as acetic acid or dichloromethane at elevated temperatures.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters like temperature, pressure, and reactant concentrations are crucial. Catalysts and phase-transfer agents can also be employed to enhance reaction efficiency and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Iodo-5-methyl-4-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The iodine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the iodine atom, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium methoxide in polar aprotic solvents (e.g., DMF, DMSO) at moderate temperatures.
Oxidation: Potassium permanganate in aqueous or acidic medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran at low temperatures.
Major Products:
Nucleophilic Substitution: 2-Amino-5-methyl-4-(trifluoromethyl)pyridine, 2-Thio-5-methyl-4-(trifluoromethyl)pyridine.
Oxidation: 2-Iodo-5-carboxy-4-(trifluoromethyl)pyridine.
Reduction: 5-Methyl-4-(trifluoromethyl)pyridine.
Wissenschaftliche Forschungsanwendungen
2-Iodo-5-methyl-4-(trifluoromethyl)pyridine is utilized in various scientific research fields:
Chemistry: As a building block in the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.
Medicine: Investigated for its potential as a precursor in the synthesis of antiviral, antibacterial, and anticancer agents.
Industry: Employed in the production of specialty chemicals and materials, including polymers and advanced coatings.
Wirkmechanismus
The mechanism of action of 2-Iodo-5-methyl-4-(trifluoromethyl)pyridine depends on its application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor antagonist by binding to specific active sites or receptors. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The iodine atom can participate in halogen bonding, influencing molecular interactions and stability.
Vergleich Mit ähnlichen Verbindungen
- 2-Iodo-5-(trifluoromethyl)pyridine
- 2-Chloro-5-iodopyridine
- 2-Iodo-5-methylthiophene
Comparison: Compared to 2-Iodo-5-methyl-4-(trifluoromethyl)pyridine, these compounds differ in their substituents and reactivity:
- 2-Iodo-5-(trifluoromethyl)pyridine: Lacks the methyl group, making it less sterically hindered and potentially more reactive in certain nucleophilic substitution reactions.
- 2-Chloro-5-iodopyridine: Contains a chlorine atom instead of a trifluoromethyl group, which affects its electronic properties and reactivity.
- 2-Iodo-5-methylthiophene: A thiophene derivative, which has different aromaticity and reactivity compared to pyridine derivatives.
This compound stands out due to its unique combination of iodine, methyl, and trifluoromethyl groups, offering distinct reactivity and applications in various fields.
Eigenschaften
Molekularformel |
C7H5F3IN |
|---|---|
Molekulargewicht |
287.02 g/mol |
IUPAC-Name |
2-iodo-5-methyl-4-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C7H5F3IN/c1-4-3-12-6(11)2-5(4)7(8,9)10/h2-3H,1H3 |
InChI-Schlüssel |
MTICMSXQEHRJAW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN=C(C=C1C(F)(F)F)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


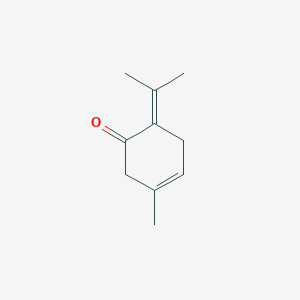

![7-(2,6-Dimethylphenyl)-5-methylbenzo[e][1,2,4]triazin-3-amine](/img/structure/B12968985.png)
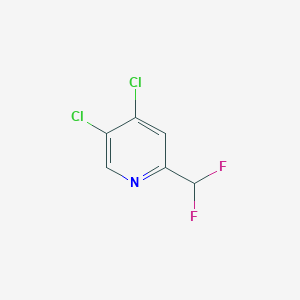
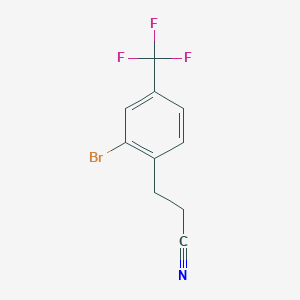
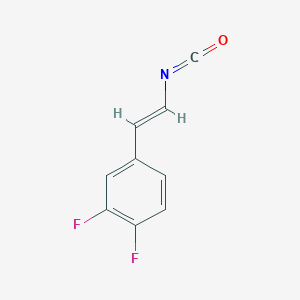
![5'-Chlorospiro[cyclohexane-1,3'-pyrrolo[3,2-b]pyridine]-2',4(1'H)-dione](/img/structure/B12969015.png)
![2-methyl-2-[(phenylmethyl)thio]Propanoic acid ethyl ester](/img/structure/B12969021.png)
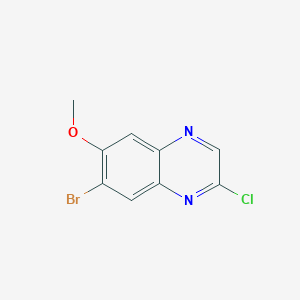
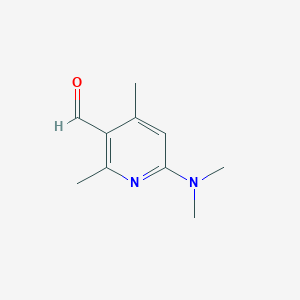
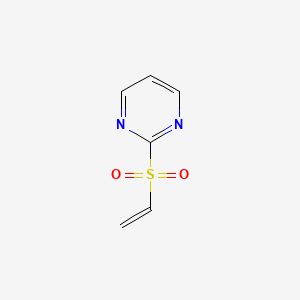
![5-Hydroxy-5H,7H-furo[3,4-B]pyridin-7-one](/img/structure/B12969048.png)

